An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,4,6-Trichloroaniline Hydrochloride
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,4,6-Trichloroaniline Hydrochloride
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,4,6-trichloroaniline hydrochloride. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of aromatic amines. This document synthesizes experimental data of the parent compound, 2,4,6-trichloroaniline, with established principles of NMR spectroscopy to predict and interpret the spectrum of its hydrochloride salt.
Introduction: The Significance of NMR in Characterizing Substituted Anilines
Substituted anilines are a critical class of compounds in medicinal chemistry and materials science. Their chemical and physical properties are highly dependent on the nature and position of substituents on the aromatic ring. The formation of hydrochloride salts is a common strategy to enhance the solubility and stability of these amines.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural confirmation of these molecules.[1] The chemical shifts in both ¹H and ¹³C NMR spectra are exquisitely sensitive to the electronic environment of each nucleus, providing a detailed fingerprint of the molecular structure.
For 2,4,6-trichloroaniline, the symmetrical substitution pattern simplifies the aromatic region of its NMR spectra. However, protonation of the amino group to form the hydrochloride salt induces significant changes in the electronic distribution within the molecule, leading to predictable shifts in the NMR signals. Understanding these shifts is paramount for accurate spectral interpretation.
¹H and ¹³C NMR Spectral Analysis of 2,4,6-Trichloroaniline
Experimental data for 2,4,6-trichloroaniline in deuterated chloroform (CDCl₃) provides a baseline for understanding the spectral features of its hydrochloride salt.
¹H NMR Spectrum of 2,4,6-Trichloroaniline
The ¹H NMR spectrum of 2,4,6-trichloroaniline is characterized by two main signals: one for the aromatic protons and another for the amine protons. Due to the symmetrical substitution, the two aromatic protons at the 3- and 5-positions are chemically equivalent, resulting in a single signal.
| Proton | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| Ar-H (H3, H5) | ~7.13 - 7.19 | Singlet |
| -NH₂ | ~4.36 - 4.43 | Broad Singlet |
Table 1: Experimental ¹H NMR chemical shifts for 2,4,6-trichloroaniline.[2][3]
The broadness of the -NH₂ signal is a result of quadrupole broadening by the ¹⁴N nucleus and potential chemical exchange.
¹³C NMR Spectrum of 2,4,6-Trichloroaniline
The ¹³C NMR spectrum of 2,4,6-trichloroaniline also reflects the molecule's symmetry, displaying four distinct signals corresponding to the four unique carbon environments.
| Carbon | Chemical Shift (δ, ppm) in CDCl₃ |
| C1 (-NH₂) | ~139.0 - 139.24 |
| C2, C6 (-Cl) | ~121.9 - 122.06 |
| C3, C5 (-H) | ~127.6 - 127.81 |
| C4 (-Cl) | ~119.7 - 119.92 |
Table 2: Experimental ¹³C NMR chemical shifts for 2,4,6-trichloroaniline.[2][3]
The Effect of Protonation: Predicting the NMR Spectra of 2,4,6-Trichloroaniline Hydrochloride
The formation of the anilinium ion, -NH₃⁺, upon protonation of the amino group significantly alters the electronic landscape of the aromatic ring. The -NH₂ group is an electron-donating group through resonance, which shields the aromatic protons and carbons. Conversely, the -NH₃⁺ group is strongly electron-withdrawing due to the positive charge on the nitrogen atom.[4] This change from an electron-donating to an electron-withdrawing group causes a downfield shift (to a higher ppm value) for the aromatic protons and carbons.[1][5]
Predicted ¹H NMR Spectrum of 2,4,6-Trichloroaniline Hydrochloride
In a suitable deuterated solvent like DMSO-d₆, the following changes are anticipated for the ¹H NMR spectrum of the hydrochloride salt:
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Aromatic Protons (H3, H5): A significant downfield shift is expected due to the electron-withdrawing nature of the -NH₃⁺ group.
-
Ammonium Protons (-NH₃⁺): The signal for the protons on the nitrogen will also shift downfield and may appear as a broad singlet. In some cases, coupling to the nitrogen atom might be observed.[6]
| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |
| Ar-H (H3, H5) | > 7.2 | Singlet |
| -NH₃⁺ | > 8.0 | Broad Singlet |
Table 3: Predicted ¹H NMR chemical shifts for 2,4,6-trichloroaniline hydrochloride.
Predicted ¹³C NMR Spectrum of 2,4,6-Trichloroaniline Hydrochloride
The electron-withdrawing effect of the -NH₃⁺ group will also deshield the carbon atoms of the aromatic ring, leading to downfield shifts in the ¹³C NMR spectrum. The effect is most pronounced for the carbon atom directly attached to the ammonium group (C1) and the carbons ortho and para to it.
| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |
| C1 (-NH₃⁺) | > 139 |
| C2, C6 (-Cl) | > 122 |
| C3, C5 (-H) | > 128 |
| C4 (-Cl) | > 120 |
Table 4: Predicted ¹³C NMR chemical shifts for 2,4,6-trichloroaniline hydrochloride.
Experimental Protocol for NMR Analysis
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of 2,4,6-trichloroaniline hydrochloride.
Sample Preparation
-
Weigh approximately 10-20 mg of 2,4,6-trichloroaniline hydrochloride.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many amine hydrochlorides due to its high polarity.[1]
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the expected carbon resonances (e.g., 0-160 ppm).
-
A greater number of scans will be necessary compared to the ¹H NMR experiment to obtain a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.
-
Visualization of Spectral-Structural Relationships
The following diagram illustrates the key structural features of 2,4,6-trichloroaniline hydrochloride and their expected manifestation in the ¹H and ¹³C NMR spectra.
Caption: Relationship between the structure of 2,4,6-trichloroaniline hydrochloride and its predicted NMR signals.
Conclusion
The ¹H and ¹³C NMR spectra of 2,4,6-trichloroaniline hydrochloride are readily interpretable by considering the strong electron-withdrawing effect of the protonated amino group. This leads to a general downfield shift of all aromatic signals compared to the free base, 2,4,6-trichloroaniline. The symmetrical nature of the molecule simplifies the spectra, resulting in a limited number of distinct resonances. By following the outlined experimental protocol, researchers can obtain high-quality NMR data for the accurate structural characterization of this and similar aromatic amine hydrochlorides.
References
-
SpectraBase. (n.d.). 2,4,6-Trichloroaniline. Retrieved from [Link]
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Contreras, R. H., & Tufro, M. F. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(10), 941-947. Retrieved from [Link]
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Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution.... Retrieved from [Link]
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Grützmacher, H. F., & Tsonoulis, N. (2004). Ring Versus Nitrogen Protonation of Anilines. Letters in Organic Chemistry, 1(1), 24-28. Retrieved from [Link]
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Al-Bayati, R. E. (2009). Calculation of the N-15 NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. Journal of Computational and Theoretical Nanoscience, 6(5), 1064-1066. Retrieved from [Link]
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Schaefer, T., & Wasylishen, R. E. (1971). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry, 49(1), 153-156. Retrieved from [Link]
- Google Patents. (n.d.). US7767857B1 - Preparation of 2,4,6,-trichloroaniline from aniline using N-chloro reagents.
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Ivanova, B. B., & Spiteller, M. (2019). Proton Affinity and Protonation Sites of Aniline. Energetic Behavior and Density Functional Reactivity Indices. In Mass Spectrometry. IntechOpen. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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Justia Patents. (n.d.). Synthesis of 2,4,6-trichloroaniline. Retrieved from [Link]
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University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from [Link]
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